molecular formula C13H14N2O B2564532 N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 25681-32-7

N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B2564532
CAS No.: 25681-32-7
M. Wt: 214.268
InChI Key: CVUGGBGZQFMMTN-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a compound that features an indole moiety linked to a prop-2-enamide group Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between tryptamine and acryloyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to serotonin and other neurotransmitters.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to interact with various molecular targets due to its indole structure. Indole derivatives are known to bind to serotonin receptors and other neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes or interact with DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with an isobutylphenyl group instead of a prop-2-enamide group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is unique due to its specific combination of an indole moiety and a prop-2-enamide group. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h2-6,9,15H,1,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUGGBGZQFMMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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